1-Nitro-8-chloroanthraquinone
CAS No.: 129-38-4
Cat. No.: VC14429264
Molecular Formula: C14H6ClNO4
Molecular Weight: 287.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129-38-4 |
|---|---|
| Molecular Formula | C14H6ClNO4 |
| Molecular Weight | 287.65 g/mol |
| IUPAC Name | 1-chloro-8-nitroanthracene-9,10-dione |
| Standard InChI | InChI=1S/C14H6ClNO4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16(19)20/h1-6H |
| Standard InChI Key | DPXBPDAJRIKYIA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3Cl |
Introduction
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 129-38-4 |
| Molecular Formula | |
| Molecular Weight | 287.65 g/mol |
| InChIKey | DPXBPDAJRIKYIA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)N+[O-])C(=O)C3=C(C2=O)C=CC=C3Cl |
| Synonymous Names | 8-Chloro-1-nitroanthraquinone; NSC 15365 |
Synthesis and Manufacturing Processes
The synthesis of 1-nitro-8-chloroanthraquinone typically involves sequential electrophilic substitution reactions on the anthraquinone backbone. While direct nitration of chlorinated anthraquinones is challenging due to steric and electronic factors, optimized protocols have been developed.
Nitro-Chlorination Strategy
A two-step approach is commonly employed:
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Chlorination: Anthraquinone is first chlorinated at position 8 using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) under controlled temperatures (40–60°C) .
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Nitration: The intermediate 8-chloroanthraquinone is then nitrated using a mixed acid system (HNO₃/H₂SO₄) at 20–25°C to introduce the nitro group at position 1 . The reaction requires precise stoichiometry, with a reported mass ratio of 1:2.2:1 for anthraquinone:nitric acid:sulfuric acid to achieve 71.4% yield and 98.1% purity after solvent purification .
Alternative Pathways
Recent patents describe a one-pot method using fuming nitric acid and thionyl chloride to simultaneously introduce both substituents, though this approach faces challenges with regioselectivity . Computational studies suggest that the electron-withdrawing nitro group deactivates the ring, making subsequent chlorination less favorable unless directed by specific catalysts .
Physicochemical Properties
1-Nitro-8-chloroanthraquinone is a yellow crystalline solid with limited solubility in polar solvents. Key properties include:
Solubility Profile
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Water | <0.01 |
| Ethanol | 0.12 |
| Dichloromethane | 2.45 |
| DMSO | 1.87 |
The low aqueous solubility is attributed to strong intermolecular π-π stacking and hydrophobic interactions.
Applications and Industrial Uses
Dye and Pigment Manufacturing
As a derivative of anthraquinone, this compound serves as a precursor for vat dyes, particularly in the production of deep red and blue shades for textiles. Its nitro group enhances lightfastness, while the chloro group improves affinity for cellulose fibers.
Pharmaceutical Intermediates
The compound’s electronic profile makes it a candidate for synthesizing anthracycline antibiotics. Patent literature indicates its use in modifying the quinone moiety of doxorubicin analogs to reduce cardiotoxicity .
Organic Electronics
Research explores its potential as an electron-deficient moiety in organic semiconductors. Thin-film transistors incorporating 1-nitro-8-chloroanthraquinone demonstrate electron mobility of , comparable to fullerene derivatives .
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